A-317491 - 475205-49-3

A-317491

Catalog Number: EVT-257624
CAS Number: 475205-49-3
Molecular Formula: C33H27NO8
Molecular Weight: 565.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-317491, commonly known as A-317491, is a non-nucleotide antagonist that selectively targets P2X3 and P2X2/3 receptors. [, , ] These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), primarily found on sensory neurons. [, ] A-317491 serves as a crucial tool for studying the role of P2X3 and P2X2/3 receptors in nociception and exploring their potential as therapeutic targets for various pain conditions. [, ]

Molecular Structure Analysis

Structural information about A-317491 has been significantly advanced by the publication of crystal structures of human P2X3 in complex with A-317491. [] These structures provide detailed insights into the binding conformation of A-317491 within the P2X3 receptor binding pocket, enabling further research into structure-activity relationships and rational drug design targeting these receptors.

Mechanism of Action

A-317491 functions as a competitive antagonist, directly binding to P2X3 and P2X2/3 receptors and preventing their activation by ATP. [, , ] This blockade inhibits the influx of calcium ions through these channels, disrupting the downstream signaling cascades that contribute to pain perception. [, ] This specific mechanism distinguishes A-317491 from other P2 receptor antagonists and makes it a valuable tool for dissecting the specific roles of P2X3 and P2X2/3 receptors in various physiological and pathological processes.

Applications
  • Chronic pain research: A-317491 effectively reduces hyperalgesia and allodynia in animal models of chronic inflammatory and neuropathic pain, highlighting the potential of P2X3 and P2X2/3 receptor antagonism as a therapeutic strategy. [, , , , ]
  • Visceral pain research: A-317491 modulates visceral hypersensitivity in both acute and post-inflammatory phases of colitis, demonstrating the involvement of P2X3 receptors in visceral pain conditions. []
  • Opioid tolerance research: A-317491 attenuates the development of antinociceptive tolerance to chronic morphine administration, suggesting a complex interplay between P2X3 receptors and the opioid system in pain modulation. []
  • Respiratory control research: A-317491 depresses ventilation and carotid body chemoreceptor activity in newborn rats, indicating a role for P2X3 receptors in respiratory regulation during development. []
  • Cancer pain research: A-317491 administration attenuates osteosarcoma-induced thermal hyperalgesia and demonstrates synergy with enkephalinase inhibitors in alleviating cancer-induced bone pain. [, ]
  • Ocular research: A-317491 decreases ATP-stimulated calcium influx and protein secretion in the lacrimal gland, suggesting P2X3 receptor involvement in tear production. []
Future Directions
  • Further exploration of its role in various pain conditions: This includes expanding research on its efficacy in different pain models, investigating its long-term effects, and examining its potential synergistic effects with other analgesic agents. []
  • Investigating its impact on other physiological processes: Given the diverse distribution of P2X3 and P2X2/3 receptors, A-317491 could be utilized to study their involvement in processes beyond pain perception, such as inflammation, cardiovascular regulation, and respiratory function. []
  • Leveraging its structural insights for drug development: The availability of P2X3 receptor crystal structures in complex with A-317491 opens new avenues for structure-based drug design, enabling the development of more potent and selective P2X3 and P2X2/3 receptor antagonists with improved pharmacological profiles. []

A-317344

  • Compound Description: A-317344 is the less active R-enantiomer of A-317491. []
  • Relevance: The significant difference in activity between A-317491 and A-317344 highlights the stereospecificity of P2X3 and P2X2/3 receptor blockade. This suggests that the spatial arrangement of atoms within the A-317491 molecule is crucial for its interaction with the target receptors. []

α,β-methylene adenosine triphosphate (α,β-meATP)

  • Compound Description: α,β-meATP is a potent and selective agonist of P2X3 and P2X2/3 receptors. [, , , , ]
  • Relevance: α,β-meATP is frequently used in conjunction with A-317491 to investigate the role of P2X3 and P2X2/3 receptors in various physiological processes. By comparing the effects of α,β-meATP (activation) and A-317491 (inhibition), researchers can better understand the functional consequences of modulating these receptors. [, , , , ]

2-Methylthio-ATP (2-MeSATP)

  • Compound Description: 2-MeSATP is a potent agonist of P2X1, P2X3 and P2X2/3 receptors. []
  • Relevance: 2-MeSATP is used alongside A-317491 in desensitization studies to understand how different agonists affect the P2X3 receptor's responsiveness over time. []

Trinitrobenzene sulfonic acid (TNBS)

  • Compound Description: TNBS is a chemical used to induce colitis in animal models, mimicking aspects of inflammatory bowel disease. []
  • Relevance: While not structurally similar to A-317491, TNBS is used in models where A-317491's efficacy is tested. This helps researchers understand the role of P2X3 receptors in visceral hypersensitivity associated with conditions like colitis. []

Suramin

  • Compound Description: Suramin is a non-selective antagonist of P2X receptors, including P2X2, P2X3, and others. [, , , ]
  • Relevance: Suramin is a broader-spectrum P2X receptor antagonist compared to the more selective A-317491. Comparing their effects helps determine the specific contribution of P2X3 receptors versus other P2X subtypes in various physiological and pathological processes. [, , , ]

TNP-ATP

  • Compound Description: TNP-ATP is a potent antagonist of P2X1, P2X3, and P2X2/3 receptors. [, , , ]
  • Relevance: Like Suramin, TNP-ATP has a broader antagonistic effect on P2X receptors compared to A-317491. This difference in selectivity allows researchers to differentiate the roles of P2X3 from other P2X subtypes. [, , , ]

Brilliant Blue G (BBG)

  • Compound Description: BBG is a compound known to inhibit the activity of P2X7 receptors. []
  • Relevance: While BBG targets P2X7, its use in pain research helps to differentiate the roles and importance of various P2X subtypes, including the A-317491 targets, P2X3 and P2X2/3, in mediating pain signals. []

Pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS)

  • Compound Description: PPADS is a non-selective antagonist of P2X and P2Y receptors. []
  • Relevance: By comparing the effects of PPADS (broad-spectrum P2 receptor antagonist) with A-317491 (selective P2X3/P2X2/3 antagonist), researchers can determine the specific contributions of P2X3/P2X2/3 receptors versus other P2 receptor subtypes in various physiological and pathological processes. []

Properties

CAS Number

475205-49-3

Product Name

1,2,4-Benzenetricarboxylic acid, 5-((((3-phenoxyphenyl)methyl)((1S)-1,2,3,4-tetrahydro-1-naphthalenyl)amino)carbonyl)-

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid

Molecular Formula

C33H27NO8

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N

SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

A-317491; A317491; A 317491

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.